(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB 219994 is a small molecule drug that acts as an agonist for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are part of the nuclear hormone receptor superfamily and play a crucial role in regulating lipid and glucose metabolism. SB 219994 has been studied for its potential therapeutic applications in treating metabolic diseases such as type II diabetes and respiratory diseases involving airway neutrophilia .
Preparation Methods
The synthesis of SB 219994 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. One of the synthetic routes involves the reaction of 1,3-benzoxazole with methylamine to form a benzoxazolylmethylamine intermediate. This intermediate is then reacted with 4-(2-bromoethoxy)phenol to form the desired product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .
Chemical Reactions Analysis
SB 219994 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SB 219994 can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
SB 219994 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the activation of peroxisome proliferator-activated receptors and their role in metabolic regulation. In biology, SB 219994 has been shown to inhibit the release of inflammatory cell survival factors and induce apoptosis in vitro, making it a potential therapeutic agent for diseases involving airway neutrophilia . In medicine, SB 219994 has been investigated for its potential to treat type II diabetes by improving insulin sensitivity and reducing blood glucose levels .
Mechanism of Action
SB 219994 exerts its effects by binding to and activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma These receptors are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolismThis binding leads to the transcriptional activation of target genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity .
Comparison with Similar Compounds
SB 219994 is similar to other peroxisome proliferator-activated receptor agonists such as rosiglitazone and pioglitazone. SB 219994 is unique in its ability to activate both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, whereas rosiglitazone and pioglitazone primarily target peroxisome proliferator-activated receptor gamma . This dual activation makes SB 219994 a promising candidate for the treatment of metabolic diseases that involve both lipid and glucose dysregulation. Other similar compounds include fenofibrate, which primarily targets peroxisome proliferator-activated receptor alpha, and bezafibrate, which activates all three peroxisome proliferator-activated receptor subtypes (alpha, gamma, and delta) .
Properties
Molecular Formula |
C21H21F3N2O5 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid |
InChI |
InChI=1S/C21H21F3N2O5/c1-26(20-25-16-4-2-3-5-17(16)31-20)10-11-29-15-8-6-14(7-9-15)12-18(19(27)28)30-13-21(22,23)24/h2-9,18H,10-13H2,1H3,(H,27,28)/t18-/m0/s1 |
InChI Key |
IRAAJHYKQDFNFO-SFHVURJKSA-N |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2 |
Synonyms |
SB-219994 SB219994 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.